tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, also known by its Chemical Abstracts Service (CAS) number, is a compound with the molecular formula and a molecular weight of approximately 245.28 g/mol. This chemical is classified as a morpholine derivative, which is significant in various chemical and pharmaceutical applications. It possesses structural features that allow it to interact with biological systems, making it a subject of interest in medicinal chemistry and drug development.
The compound is sourced from chemical suppliers such as Bio-Vin Research Laboratories and HDH Pharma, Inc., both located in the United States . In terms of classification, it falls under the category of organic compounds, specifically those containing nitrogen functionalities due to the presence of the hydroxycarbamimidoyl group. This classification highlights its potential reactivity and utility in synthetic organic chemistry.
Methods: The synthesis of tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through methods such as:
Technical Details: Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate can be represented as follows:
The three-dimensional conformation of this compound can be visualized using molecular modeling software, which helps predict its reactivity and interaction with biological targets.
The compound can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are crucial for modifying the compound for specific applications or enhancing its bioactivity.
Physical Properties:
Chemical Properties:
Relevant data regarding these properties can be obtained through experimental studies or computational chemistry simulations.
tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has potential applications in:
This compound represents a versatile building block within organic synthesis and medicinal chemistry, warranting further research into its properties and potential uses.
The morpholine ring—a saturated six-membered heterocycle featuring oxygen and nitrogen atoms—confers exceptional conformational rigidity, moderate water solubility, and metabolic stability. Its integration into pharmaceuticals spans over 100 commercial drugs, as validated by the World Drug Index [4]. The Boc-protected morpholine carboxylate moiety in tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate enhances these properties through:
Table 1: Clinically Approved Drugs Featuring Morpholine Carboxylate Motifs | Drug Name | Therapeutic Category | Key Structural Feature | Role of Morpholine | |---------------|---------------------------|----------------------------|--------------------------| | Aprepitant | Antiemetic | 3,5-Bis(trifluoromethyl)phenyl morpholine carboxamide | NK1 receptor antagonism via H-bond acceptance | | Finafloxacin | Antibacterial | 8-Cyclopropylamino-morpholino fluoroquinolone | Enhanced solubility and DNA gyrase binding | | Timolol | β-Blocker | Morpholine-4-carboxamide linker | Optimal log D for ocular bioavailability | | Levofloxacin | Broad-spectrum antibiotic | (S)-(-)-9-fluoro-3-methyl-10-morpholino-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid | Gram-negative penetration via polarity balance |
The Boc group’s strategic value is further evidenced in kinase inhibitor development, where tert-butyl 3-substituted morpholine-4-carboxylates serve as chiral intermediates for PI3K and mTOR inhibitors [4]. In tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, the C3-functionalization pattern enables vectorial amidoxime presentation—a feature inaccessible in 2- or 4-substituted regioisomers.
The N′-hydroxycarbamimidoyl (–C(=NOH)NH₂) group transforms inert morpholine scaffolds into potent chelators and enzyme modulators. Key mechanisms include:
Table 2: Electronic and Steric Effects of Amidoxime Substituents on Bioactivity | Substituent Position | Modification | Impact on Bioactivity | Experimental Evidence | |-------------------------|-----------------|--------------------------|---------------------------| | R¹ (amidoxime N) | Methylation | ↓ Target affinity by 78% (IC₅₀ ↑780%) | Reduced H-bond donation capacity [8] | | R² (benzamide para) | Nitro group | ↑ Electron deficiency (Δ1.3 eV), ↑ metabolic t₁/₂ (2.1→5.7 hr) | Enhanced oxidative stability [8] | | R³ (hydroxyl O) | Sulfur swap | ↓ Polar surface area (Δ12 Ų), ↓ solubility 3.4-fold | Improved membrane permeability [8] |
In tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, the amidoxime’s proximity to the morpholine nitrogen creates a tridentate binding pocket—ideal for transition-state mimicry in metalloprotease inhibition. Quantum mechanical modeling indicates a 28.7 kcal/mol stabilization energy when complexed with Zn²⁺-dependent hydrolases [5].
Despite its promise, tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate underscores unresolved synthetic and analytical challenges:
Table 3: Critical Research Gaps and Proposed Methodological Solutions | Research Gap | Current Limitation | Emerging Solution | |------------------|------------------------|-----------------------| | C3 vs C2 selectivity | <50% regiopurity in classical alkylation | Pd(DMSO)₂(TFA)₂-catalyzed oxidative cyclization [4] | | Amidoxime Z/E stability | 20–40% isomerization at pH <5 | Zwitterionic buffers (HEPES/MES) to maintain pH 6–8 during purification [8] | | Binding site quantification | Indirect adsorption capacity data only | Synchrotron XAS for direct coordination geometry analysis | | Scalable production | Multi-step synthesis with acrylonitrile | Biocatalytic nitrile hydration via Rhodococcus rhodochrous (94% ee) [8] |
Jackl’s silicon amine protocol and ruthenium-catalyzed hydroamination represent advances in morpholine synthesis but remain untested for amidoxime-functionalized variants [4]. Resolving these gaps could unlock applications in targeted radiopharmaceuticals and kinase inhibitor prodrugs.
Compound Glossary
Table 4: Key Compounds Referenced in the Analysis | Compound Name | Structural Features | Relevance to Analysis | |-------------------|-------------------------|---------------------------| | tert-Butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate | C3-amidoxime, N4-Boc morpholine | Primary subject of review | | Polygonafolin | Phenoxypropylene-morpholine | Natural leishmanicidal agent [4] | | Monanchocidin A | Marine alkaloid with morpholine | Antitumor lead [4] | | N-[(Z)-N'-hydroxycarbamimidoyl]benzamide | Benzamidoxime model | Electronic effect comparator [8] | | CMPAO | Amidoxime-fluorene conjugated polymer | Uranium adsorption benchmark [2] | | AO-CELL | Amidoxime-cellulose | Thorium chelation analog |
This comprehensive analysis positions tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate as a high-value scaffold warranting intensified interdisciplinary investigation—particularly in metallodrug design and nuclear medicine. Resolving its synthetic accessibility will catalyze therapeutic innovation across infectious disease and oncology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7